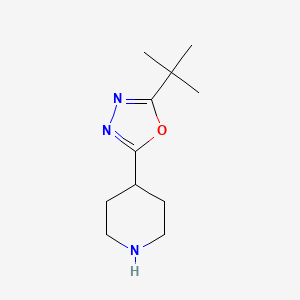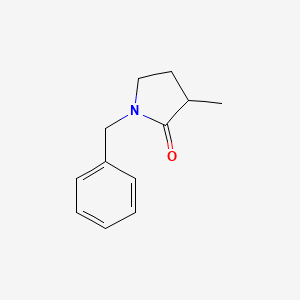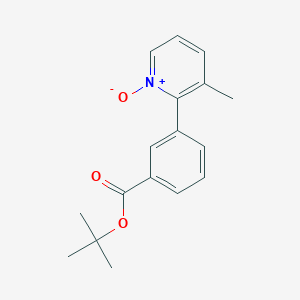
Fmoc-Gly-Bt, 97%
Descripción general
Descripción
“Fmoc-Gly-Bt, 97%” is a chemical substance used in scientific experiments and research. It is a type of benzotriazole amino acid, or aminoacylbenzotriazolide, which are versatile reagents for synthesizing peptides as well as their mimetics and conjugates .
Synthesis Analysis
The synthesis of “Fmoc-Gly-Bt, 97%” involves the use of Fmoc solid-phase peptide synthesis . In a study, the chemical attachment of Fmoc–glycine (Fmoc–Gly–OH) at the surface of the core-shell structure was performed to determine the amount of active amino groups on the basis of the amount of Fmoc group calculation .Molecular Structure Analysis
The molecular formula of “Fmoc-Gly-Bt, 97%” is C23H18N4O3 . Its molecular weight is 398.41 . The SMILES string representation of its structure is O=C(NCC(=O)n1nnc2ccccc12)OCC3c4ccccc4-c5ccccc35 .Chemical Reactions Analysis
“Fmoc-Gly-Bt, 97%” is suitable for Fmoc solid-phase peptide synthesis . It has been used for the preparation of diverse derivatives including polypeptidal benzotriazolides, peptidomimetics such as aminoxypeptides, depsipeptides, and heterocyclic peptidomimetics .Physical And Chemical Properties Analysis
“Fmoc-Gly-Bt, 97%” is a solid substance . It has a melting point of 160-168 °C . It should be stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
Hydrogels for Biomedical Applications
The self-assembly properties of short aromatic peptide derivatives, including those modified with 9-fluorenylmethoxycarbonyl (Fmoc), such as Fmoc-Gly-Gly-Gly, facilitate the formation of extracellular matrix-like hydrogels. These hydrogels exhibit nanofibrillar architecture, making them suitable as substrates for cell cultures. Their good cell viability and in vivo biocompatibility indicate significant potential for biomedical applications, such as tissue engineering and drug delivery systems (Nita et al., 2022).
Solid-Phase Peptide Synthesis
Fmoc-amino acid chlorides, generated using bis-(trichloromethyl)carbonate, have been utilized for difficult couplings during solid-phase peptide synthesis (SPPS). This method facilitates quantitative conversions without racemization, showcasing the efficiency of Fmoc-Gly-Bt in synthesizing complex peptides and cyclic peptides (Falb et al., 1999).
Chromatographic Analysis
Improved high-performance liquid chromatography methods for amino acids derivatised with Fmoc demonstrate its utility in protein identification and quality control. This approach offers high throughput, baseline resolution, and reproducibility, essential for analyzing hydrolysates of proteins (Ou et al., 1996).
Glycan Analysis
Fmoc derivatives have been applied in the analysis of O-glycans, providing higher sensitivities in fluorescent detection compared to traditional methods. This technique aids in the comprehensive analysis of O-glycans expressed on cells, contributing to the understanding of glycosylation patterns in cancer research (Yamada et al., 2013).
Glycoconjugate Synthesis
The synthesis of orthogonally protected alpha,alpha-bis(aminomethyl)-beta-alanine building blocks using Fmoc facilitates the preparation of triantennary peptide glycoclusters. These glycoclusters mimic natural carbohydrate ligands, underscoring the role of Fmoc-Gly-Bt in creating tools for glycobiological studies (Katajisto et al., 2002).
Mecanismo De Acción
Target of Action
Fmoc-Gly-Bt is a compound that primarily targets the process of peptide synthesis . The Fmoc (9-Fluorenylmethoxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is used to protect the amino group during peptide synthesis, allowing for the selective addition of amino acids in the desired sequence .
Mode of Action
The Fmoc group in Fmoc-Gly-Bt interacts with its targets by protecting the amino group during peptide synthesis . This protection allows for the selective addition of amino acids in the desired sequence . The Fmoc group is then removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-Gly-Bt plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the selective addition of amino acids in the desired sequence, which is a fundamental process in the synthesis of proteins . The removal of the Fmoc group then allows for the next amino acid to be added to the growing peptide chain .
Pharmacokinetics
It is known that the fmoc group is stable under acidic conditions and can be removed by a base . This suggests that the bioavailability of Fmoc-Gly-Bt could be influenced by the pH of the environment.
Result of Action
The primary result of Fmoc-Gly-Bt’s action is the successful synthesis of peptides with the desired sequence . By protecting the amino group during peptide synthesis, Fmoc-Gly-Bt allows for the selective addition of amino acids, which is a fundamental process in the synthesis of proteins .
Action Environment
The action of Fmoc-Gly-Bt is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions and can be removed by a base . Therefore, the efficacy and stability of Fmoc-Gly-Bt could be influenced by the pH of the environment. Additionally, the temperature and solvent used can also affect the efficiency of Fmoc deprotection .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c28-22(27-21-12-6-5-11-20(21)25-26-27)13-24-23(29)30-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19H,13-14H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDIZKBMJXDKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)N4C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082989-49-8 | |
| Record name | 1082989-49-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080318.png)
![4-[(4-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080320.png)
![4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B3080328.png)
![8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B3080336.png)
![4-[5-(Propan-2-YL)-1,3,4-oxadiazol-2-YL]piperidine](/img/structure/B3080362.png)
![4-[(3-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3080370.png)
![Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone](/img/structure/B3080378.png)





![2-[1-[[[2-[1-(Aminomethyl)cyclohexyl]acetyl]amino]methyl]cyclohexyl]acetic acid](/img/structure/B3080416.png)